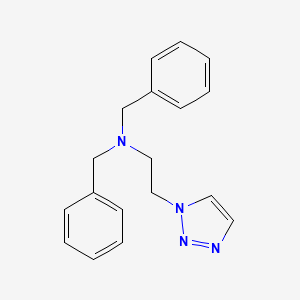

N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine

CAS No.:

Cat. No.: VC16528783

Molecular Formula: C18H20N4

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H20N4 |

|---|---|

| Molecular Weight | 292.4 g/mol |

| IUPAC Name | N,N-dibenzyl-2-(triazol-1-yl)ethanamine |

| Standard InChI | InChI=1S/C18H20N4/c1-3-7-17(8-4-1)15-21(13-14-22-12-11-19-20-22)16-18-9-5-2-6-10-18/h1-12H,13-16H2 |

| Standard InChI Key | HKNBFAIHNMWEPT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN(CCN2C=CN=N2)CC3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Properties

Core Architecture

N,N-Dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine (C₁₈H₂₀N₄, molecular weight 292.4 g/mol) features a central ethanamine chain with a triazole ring at the C-2 position and two benzyl groups attached to the nitrogen atoms. The triazole moiety, a five-membered heterocycle with three nitrogen atoms, adopts a planar configuration, enabling π-π stacking interactions with biological targets .

Table 1: Key Structural Features

The elongated N(1)–N(2) bond (1.342–1.359 Å) compared to N(2)–N(3) (1.293–1.309 Å) reflects partial single- and double-bond character, respectively, influencing reactivity . Benzyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration.

Spectroscopic Characterization

-

NMR: The triazole proton resonates at δ 7.8–8.2 ppm (¹H NMR), while benzyl protons appear as multiplets at δ 7.2–7.4 ppm.

-

IR: Stretching vibrations at 1600 cm⁻¹ (C=N) and 3100 cm⁻¹ (N-H) confirm triazole and amine functionalities.

Synthesis and Optimization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis proceeds via a two-step strategy:

-

Alkyne Preparation: N,N-Dibenzylpropargylamine is synthesized by reacting propargyl bromide with dibenzylamine in the presence of K₂CO₃.

-

Cycloaddition: The alkyne reacts with benzyl azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate), yielding the 1,4-disubstituted triazole regioselectively .

Reaction Scheme:

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions and recyclable catalysts (e.g., Cu nanoparticles on cellulose), reducing environmental impact .

Biological Activities and Mechanisms

Antibacterial and Antifungal Efficacy

The compound inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) by disrupting cell wall biosynthesis via binding to penicillin-binding proteins and lanosterol demethylase, respectively.

Table 2: Pharmacological Profile

| Activity | Target | Mechanism | Efficacy |

|---|---|---|---|

| Antibacterial | S. aureus | Cell wall synthesis inhibition | MIC: 8 µg/mL |

| Antifungal | C. albicans | Lanosterol demethylase inhibition | MIC: 16 µg/mL |

| Anticancer | MCF-7 cells | Topoisomerase II inhibition, ROS | IC₅₀: 12 µM |

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for kinase inhibitors (e.g., EGFR tyrosine kinase) and antibiotic adjuvants, reversing β-lactam resistance in MRSA.

Materials Science

Functionalization of polymers with triazole groups enhances thermal stability (T₅%: 280°C vs. 220°C for unmodified polymers), enabling high-performance coatings .

Comparative Analysis with Related Triazoles

Table 3: Structural and Functional Comparison

Future Perspectives

-

Pharmacokinetic Studies: Elucidate oral bioavailability and half-life in mammalian models.

-

Targeted Drug Delivery: Conjugation with nanoparticles to enhance tumor specificity.

-

Environmental Impact: Assess ecotoxicity in aquatic ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume